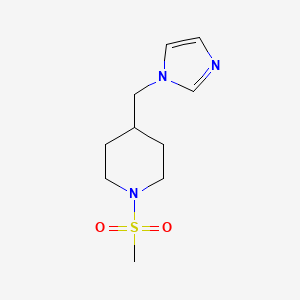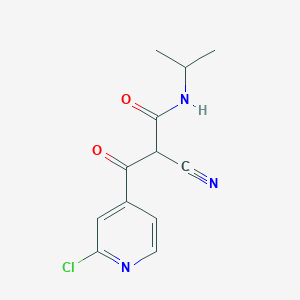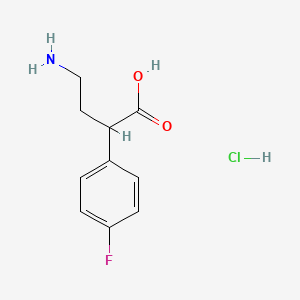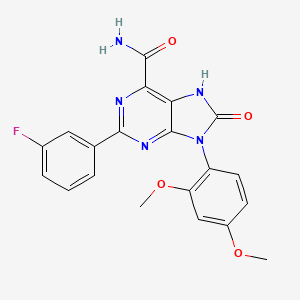![molecular formula C23H30N2O5 B2541488 3,4,5-trimetoxi-N-[3-(2-fenilmorfolin-4-il)propil]benzamida CAS No. 954046-35-6](/img/structure/B2541488.png)
3,4,5-trimetoxi-N-[3-(2-fenilmorfolin-4-il)propil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a complex organic compound that features a trimethoxyphenyl group, a benzamide core, and a morpholine ring
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the synthesis of more complex molecules for pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves multiple steps:
Formation of the Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Amidation Reaction: The trimethoxybenzoyl chloride is then reacted with 3-(2-phenylmorpholin-4-yl)propylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as tubulin or receptors like P-glycoprotein.
Pathways Involved: The compound can inhibit pathways involved in cell division and signal transduction, leading to its potential anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the morpholine ring and phenyl group.
3,4,5-Trimethoxyphenethylamine: Contains an ethylamine side chain instead of the benzamide core.
3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Features a pyrrolidinyl group instead of the morpholine ring.
Uniqueness
3,4,5-Trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is unique due to its combination of a trimethoxyphenyl group, a benzamide core, and a morpholine ring, which confer specific biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-27-19-14-18(15-20(28-2)22(19)29-3)23(26)24-10-7-11-25-12-13-30-21(16-25)17-8-5-4-6-9-17/h4-6,8-9,14-15,21H,7,10-13,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDGGYLROZVZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2541406.png)
![1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine](/img/structure/B2541407.png)
![2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2541408.png)


![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholino-5-nitrobenzoate](/img/structure/B2541412.png)
![4-(Oxolane-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2541413.png)
![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)
![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)



![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)
